3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone
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Description
Synthesis Analysis
The synthesis of quinazolinones often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride to afford the benzoxazin-4-ones .Molecular Structure Analysis
The molecular structure of quinazolinones consists of a quinazoline ring fused with a benzene ring . The exact structure can vary depending on the specific substitutions on the rings.Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The reactivity of the 2-methyl group and the 3-amino group can also be significant .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(3-bromophenoxy)butyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-6-5-7-15(12-14)23-11-4-3-10-21-13-20-17-9-2-1-8-16(17)18(21)22/h1-2,5-9,12-13H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZLVJNLYKJPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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